3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-
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Overview
Description
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a nitrile group, a dimethylamino group, a methyl group, and a phenylmethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- typically involves multi-step organic reactions. One common method starts with the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. Subsequent reactions involve the introduction of the dimethylamino group, methyl group, and phenylmethylamino group through various substitution reactions. These steps often require specific catalysts and conditions, such as acidic or basic environments, to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amines.
Scientific Research Applications
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: A simpler analog without the additional substituents.
4-Dimethylaminopyridine (DMAP): A related compound used as a catalyst in organic synthesis.
Nicotinonitrile: Another pyridine derivative with a nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- is unique due to its combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions in various applications, making it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-, also known by its CAS number 137440-93-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
The molecular formula of this compound is C16H18N4, with a molecular weight of approximately 266.34 g/mol. Its structure includes a pyridine ring substituted with a dimethylamino group and a phenylmethylamino group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H18N4 |
Molecular Weight | 266.34 g/mol |
LogP | 2.36 |
PSA (Polar Surface Area) | 55.18 Ų |
Synthesis
The synthesis of 3-Pyridinecarbonitrile derivatives typically involves multi-component reactions that combine various starting materials under specific conditions. For instance, the reaction of substituted acetophenones with malononitrile and ammonium acetate has been documented to yield various pyridine derivatives, including the target compound .
Antimicrobial Activity
Research has demonstrated that derivatives of pyridinecarbonitriles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-Pyridinecarbonitrile can inhibit the growth of various bacteria and fungi. For example, certain thienopyridine derivatives have been reported to show activity against Staphylococcus epidermidis and Leishmania amazonensis .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival pathways. For instance, thienopyridine derivatives have been recognized as protein kinase C (PKC) inhibitors, which are crucial in cancer signaling pathways .
Neuroprotective Effects
Recent findings indicate that pyridine derivatives may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The modulation of signaling pathways involved in neuronal survival and apoptosis suggests that these compounds could play a role in protecting against oxidative stress-induced neuronal damage .
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives for their antibacterial properties. It was found that compounds with specific substitutions on the pyridine ring showed enhanced activity against Gram-positive bacteria .
- Anticancer Activity Assessment : In a series of experiments conducted on human cancer cell lines, it was observed that certain derivatives of 3-Pyridinecarbonitrile exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Neuroprotective Mechanism Investigation : Research focusing on the neuroprotective effects of pyridine derivatives revealed that they could significantly reduce apoptosis in neuronal cells exposed to oxidative stressors, highlighting their potential therapeutic applications in neurodegenerative conditions .
Properties
CAS No. |
137440-93-8 |
---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(benzylamino)-4-(dimethylamino)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H18N4/c1-12-9-15(20(2)3)14(10-17)16(19-12)18-11-13-7-5-4-6-8-13/h4-9H,11H2,1-3H3,(H,18,19) |
InChI Key |
NKIDELMZCLMHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C#N)N(C)C |
Origin of Product |
United States |
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